molecular formula C10H9BrO B1276127 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 90772-52-4

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1276127
CAS RN: 90772-52-4
M. Wt: 225.08 g/mol
InChI Key: NEKRLSMUSWQION-UHFFFAOYSA-N
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Description

“4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound . It is used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics .


Molecular Structure Analysis

The molecular structure of “4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is represented by the InChI code 1S/C10H9BrO/c1-6-2-4-8 (11)7-3-5-9 (12)10 (6)7/h2,4H,3,5H2,1H3 . This indicates that the compound has a molecular weight of 225.08 .


Physical And Chemical Properties Analysis

“4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . The compound has a molecular weight of 225.08 .

Scientific Research Applications

Medicinal Chemistry Potential Anti-HIV Activity

Indole derivatives, which include compounds similar to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, have been reported to have potential anti-HIV activity. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .

Pharmacokinetics Drug Development

The pharmacokinetic properties such as lipophilicity, druglikeness, and water solubility of indole derivatives are crucial in drug development. These properties help in understanding how the compound behaves in the body, which is essential for developing new medications .

Antiproliferative Activities Cancer Research

Compounds related to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one have shown remarked antiproliferative activities against certain cancer cell lines, indicating potential applications in cancer research and treatment .

Molecular Dynamics Simulation Stereochemistry Analysis

Molecular dynamics simulations of indole derivatives can provide insights into stereochemistry, isomerism, hybridization, and orbitals. This information is valuable for researchers studying the molecular structure and its implications on function .

Chemical Synthesis Building Block

As a brominated indenone derivative, this compound can serve as a building block in organic synthesis. It can be used to create more complex molecules for various research applications .

Analytical Chemistry Reference Material

Indenone derivatives can be used as reference materials in analytical chemistry for calibration and testing purposes. They help in ensuring the accuracy and reliability of analytical methods .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKRLSMUSWQION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408331
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90772-52-4
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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